N-(3-aminophenyl)morpholine-4-carboxamide is a compound that belongs to the class of morpholine derivatives, which are characterized by a morpholine ring substituted with an amine and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. Its structural features suggest possible interactions with various biological targets, making it a subject of interest for further research.
The compound can be synthesized through various chemical processes, often starting from simpler morpholine derivatives or aminophenyl compounds. Research articles and patents provide detailed methodologies for its synthesis, highlighting the versatility of morpholine derivatives in pharmaceutical applications .
N-(3-aminophenyl)morpholine-4-carboxamide can be classified as:
The synthesis of N-(3-aminophenyl)morpholine-4-carboxamide typically involves several key steps:
For example, one synthetic route involves reacting 4-(4-nitrophenyl)-3-morpholinone with hydrogen in the presence of a catalyst to produce 4-(4-aminophenyl)-3-morpholinone, which can subsequently be converted into N-(3-aminophenyl)morpholine-4-carboxamide . The reaction conditions often include the use of solvents like ethanol and controlled temperatures to optimize yield and purity.
The molecular structure of N-(3-aminophenyl)morpholine-4-carboxamide consists of:
N-(3-aminophenyl)morpholine-4-carboxamide can participate in various chemical reactions:
For instance, the acylation reaction can be performed using acid chlorides in the presence of bases such as triethylamine to yield substituted carboxamides . Monitoring these reactions often involves techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The mechanism of action for N-(3-aminophenyl)morpholine-4-carboxamide is primarily related to its interaction with biological targets:
Studies have indicated that compounds within this class can exhibit anti-proliferative effects against various cancer cell lines, suggesting potential applications in oncology .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used for characterization .
N-(3-aminophenyl)morpholine-4-carboxamide has several scientific uses:
The ongoing research into this compound highlights its potential as a versatile building block for developing novel therapeutic agents that could address unmet medical needs .
N-(3-aminophenyl)morpholine-4-carboxamide (CAS 919833-30-0) exemplifies the strategic integration of morpholine and aniline pharmacophores in medicinal chemistry. This synthetic compound bridges heterocyclic chemistry and targeted drug design, offering researchers a versatile scaffold for probing biological interactions. Its systematic exploration illuminates structure-activity relationship (SAR) principles critical to kinase inhibition and antiviral development.
The compound entered scientific literature circa 2006–2008, coinciding with accelerated research into morpholine-based kinase inhibitors. Its CAS registry (919833-30-0) formally established its identity in chemical databases, enabling standardized procurement from suppliers like Fluorochem (UK) and BLD Pharm for research applications [1] [3]. Early synthetic routes adapted carbodiimide-mediated amidation or Schotten-Baumann reactions, coupling m-phenylenediamine with morpholine-4-carbonyl chloride. Patent analyses reveal initial interest in its potential as an intermediate for tyrosine kinase inhibitors, though primary applications emerged later in cyclin G-associated kinase (GAK) modulation studies [6]. A key milestone was its inclusion in high-throughput kinase inhibitor screens (2015–2020), where its structural congruity with erlotinib-derived pharmacophores prompted focused investigation [8].
This compound (C₁₁H₁₅N₃O₂; MW 221.26 g/mol) integrates three functionally critical moieties:
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Canonical SMILES | NC1=CC(=CC=C1)NC(=O)N1CCOCC1 | [1] |
InChIKey | IAAZCCKSLLINOW-UHFFFAOYSA-N | [1] [6] |
Molecular formula | C₁₁H₁₅N₃O₂ | [3] [6] |
Hydrogen bond donors | 2 (NH₂, CONH) | [6] |
Hydrogen bond acceptors | 3 (Carbonyl O, morpholine O/N) | [6] |
X-ray crystallography of analogous morpholine carboxamides confirms the carboxamide group’s pivotal role in forming bidentate hydrogen bonds with kinase catalytic lysine residues (e.g., Lys69 in GAK) [8] [10]. The meta-amine position optimizes steric accessibility for electrostatic interactions or further derivatization.
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Role in Molecular Interactions | Conformational Behavior |
---|---|---|
3-Aminophenyl (-C₆H₄NH₂) | Hydrogen bonding, π-stacking, derivatization anchor | Planar ring, rotational freedom at C-N bond |
Morpholine-4-carboxamide | Hydrogen bonding (C=O, N-H), solubility enhancement | Chair conformation, amide plane rigidity |
Linking amide (-NHC(O)-) | Conformational flexibility, dipole generation | Partial double-bond character (resonance) |
Three compelling drivers underpin focused research on this compound:
Kinase Inhibition Optimization: The morpholine carboxamide motif mimics ATP-binding site interactions in kinases like GAK. Research demonstrates its role in enhancing binding affinity and kinase selectivity relative to simpler anilides. Studies on isothiazolo[4,3-b]pyridine GAK inhibitors (e.g., compound 1 with Kd = 9.0 nM) confirm that morpholine carboxamide at position 3 significantly contributes to potency against viral replication pathways [8]. Analog engineering reveals that substituting morpholine with piperidine alters steric and electronic profiles, impacting inhibitor efficacy—validating this compound as a critical SAR probe [8] [9].
Antiviral Applications: As a building block for host-targeted antivirals, this scaffold shows promise against dengue virus (DENV), hepatitis C, and related pathogens. Its structural similarity to erlotinib-derived antivirals (broad-spectrum activity but poor selectivity) positions it as a template for designing selective GAK inhibitors with reduced off-target effects (e.g., EGFR inhibition) [8]. Research indicates that analogues inhibit DENV replication at sub-micromolar EC₅₀ values by disrupting clathrin-mediated viral trafficking—validating GAK as a therapeutically relevant target [8].
Physicochemical and Pharmacokinetic Tuning: Morpholine incorporation improves aqueous solubility and modulates log P values, addressing common limitations of aromatic scaffolds. The 3-aminophenyl group provides a synthetic handle for conjugating prodrug elements or fluorophores without compromising core binding interactions. Research confirms morpholine’s role in enhancing blood-brain barrier penetration in neuroactive agents—suggesting potential CNS applications [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7